molecular formula C14H16O2 B15075635 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene CAS No. 17547-70-5

5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene

Cat. No.: B15075635
CAS No.: 17547-70-5
M. Wt: 216.27 g/mol
InChI Key: RUXDJCUFSHQCFD-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene is a bicyclic organic compound featuring a naphthalene core modified with a 1,4-ethano bridge and methoxy substituents at the 5,8-positions. This structure confers unique steric and electronic properties, distinguishing it from simpler naphthalene derivatives. Methoxy groups at the 5,8-positions contribute to solubility in organic solvents and may modulate biological activity through steric or electronic effects .

Properties

CAS No.

17547-70-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3,6-dimethoxytricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene

InChI

InChI=1S/C14H16O2/c1-15-11-7-8-12(16-2)14-10-5-3-9(4-6-10)13(11)14/h3,5,7-10H,4,6H2,1-2H3

InChI Key

RUXDJCUFSHQCFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3CCC(C2=C(C=C1)OC)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene typically involves the use of starting materials such as naphthalene derivatives. One common method includes the reaction of 5,8-dimethoxy-1,4-dihydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s structure allows it to interact with specific enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications: Ethano vs. Methano Bridges

A key structural distinction lies in the bridge type. For example:

  • 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione (CAS: N/A) contains a methano (CH₂) bridge instead of ethano (C₂H₄). This shorter bridge reduces molecular flexibility and alters ring strain, impacting reactivity. Synthetic yields for methano-bridged analogues are reported at 70–90% using cost-effective reagents .
  • 1,4:5,8-Dimethanonaphthalene derivatives (e.g., CAS 97253-51-5) feature dual methano bridges, further constraining the structure and increasing molecular complexity .

Table 1: Structural and Physical Properties

Compound Bridge Type Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
5,8-Dimethoxy-1,4-ethanonaphthalene Ethano C₁₄H₁₆O₂ 216.28 ~228 (estimated) ~1.11 (estimated)
1,4-Dimethanonaphthalene-5,8-dione Methano C₁₂H₁₀O₄ 218.21 Not reported 1.32
1,4:5,8-Dimethanonaphthalene Dual Methano C₁₂H₁₂ 156.22 Not reported 1.10

Functional Group Variations

Quinone vs. Dihydro Derivatives
  • 5,8-Dimethoxy-1,4-naphthoquinone (DMNQ): A redox-active quinone derivative with demonstrated anti-tumor activity. DMNQ inhibits MAPK and PI3K pathways in cancer cells .
  • 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene: The absence of a quinone moiety eliminates redox cycling but may enhance stability under physiological conditions. This structural difference could shift its mechanism from pro-oxidant (like DMNQ) to non-redox pathways .

Research Implications

The ethano bridge in this compound offers a balance between rigidity and synthetic feasibility. While it lacks the redox activity of quinone derivatives, its stability and methoxy substituents make it a candidate for drug development targeting non-redox pathways. Further studies should explore its interactions with cellular targets (e.g., kinases) and compare pharmacokinetics with methano-bridged analogues.

Biological Activity

5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene is a polycyclic aromatic compound notable for its unique substitution pattern and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O2C_{14}H_{16}O_2, with a molecular weight of approximately 230.307 g/mol. The compound features two methoxy groups at the 5 and 8 positions of the naphthalene ring system and an ethano bridge connecting two aromatic systems. This configuration significantly influences its chemical reactivity and biological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a study on 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione demonstrated its ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and downregulation of H-Ras protein expression. This indicates a promising therapeutic avenue for Ras-mediated tumorigenesis .

In vitro assays have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:

CompoundCell LineIC50 Value (µM)Mechanism
BZNQNIH3T315Induces ROS accumulation
BZNQHepG210Inhibits H-Ras signaling

The mechanism involves increased ROS levels leading to apoptosis in cancer cells. The use of ROS scavengers was shown to reverse these effects, further confirming the role of oxidative stress in mediating cytotoxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Common methods include:

  • Multi-step Organic Reactions : Involving alkylation and methoxylation steps.
  • Electrophilic Additions : These reactions can yield new derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of this compound:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties in various assays.
  • Antimicrobial Activity : Compounds related to this compound have been tested for their effectiveness against various pathogens.
  • Pharmacological Applications : The unique structure allows for potential applications in drug development aimed at targeting specific biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene in laboratory settings?

  • Methodological Guidance :

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Work in a fume hood to minimize inhalation risks, as acute toxicity via inhalation is classified under Category 4 (EU-GHS) .
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously for several minutes .
  • Store the compound in a cool, dry place, segregated from incompatible materials (e.g., strong oxidizers) .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Guidance :

  • Perform X-ray crystallography to resolve the spatial arrangement of the ethano-bridge and methoxy substituents. For related dimethanonaphthalene derivatives, X-ray studies have confirmed endo/exo configurations (e.g., 1,4:5,8-dimethanonaphthalene analogs) .
  • Use NMR spectroscopy (¹H and ¹³C) to analyze electronic environments. Methoxy groups typically show distinct singlet peaks in ¹H NMR (~δ 3.8–4.0 ppm) .

Q. What solvents are compatible with this compound during synthesis or purification?

  • Methodological Guidance :

  • Use aprotic solvents (e.g., dichloromethane, tetrahydrofuran) to avoid nucleophilic interference with the ethano-bridge .
  • Avoid aqueous or protic solvents, as hydrolysis of the dimethoxy groups may occur under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Guidance :

  • Case Example : Discrepancies in ¹³C NMR chemical shifts for dimethanonaphthalene analogs may arise from conformational flexibility. Perform variable-temperature NMR to assess dynamic effects .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to identify stable conformers .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the naphthalene core?

  • Methodological Guidance :

  • Directing Group Effects : Methoxy groups at C5 and C8 act as ortho/para directors. Use Friedel-Crafts acylation or nitration to target C1/C4 positions .
  • Steric Considerations : The ethano-bridge introduces steric hindrance, favoring substitutions at less congested sites. Pre-functionalize the core via Sonogashira coupling before introducing bulky groups .

Q. How do steric and electronic factors influence the compound’s reactivity in Diels-Alder cycloadditions?

  • Methodological Guidance :

  • Steric Effects : The ethano-bridge restricts diene flexibility, reducing reaction rates with electron-deficient dienophiles. Use high-pressure conditions to enhance yields .
  • Electronic Effects : Methoxy groups increase electron density, favoring inverse-electron-demand Diels-Alder reactions. Pair with electron-poor dienophiles (e.g., tetrazines) .

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